molecular formula C13H20IN B1660402 1-Benzyl-1-methylpiperidin-1-ium iodide CAS No. 7596-28-3

1-Benzyl-1-methylpiperidin-1-ium iodide

Cat. No.: B1660402
CAS No.: 7596-28-3
M. Wt: 317.21 g/mol
InChI Key: SGPZARVGRYUOFO-UHFFFAOYSA-M
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Description

1-Benzyl-1-methylpiperidin-1-ium iodide is a quaternary ammonium salt characterized by a piperidinium core substituted with a benzyl group, a methyl group, and an iodide counterion. Its molecular formula is C₁₃H₁₈IN, with a molecular weight of 315.20 g/mol. The compound is structurally related to ionic liquids and phase-transfer catalysts, where the benzyl group enhances lipophilicity, and the iodide anion contributes to solubility in polar solvents. Applications of this compound likely span synthetic chemistry (e.g., as a catalyst) and materials science, though further experimental validation is required.

Properties

CAS No.

7596-28-3

Molecular Formula

C13H20IN

Molecular Weight

317.21 g/mol

IUPAC Name

1-benzyl-1-methylpiperidin-1-ium;iodide

InChI

InChI=1S/C13H20N.HI/c1-14(10-6-3-7-11-14)12-13-8-4-2-5-9-13;/h2,4-5,8-9H,3,6-7,10-12H2,1H3;1H/q+1;/p-1

InChI Key

SGPZARVGRYUOFO-UHFFFAOYSA-M

SMILES

C[N+]1(CCCCC1)CC2=CC=CC=C2.[I-]

Canonical SMILES

C[N+]1(CCCCC1)CC2=CC=CC=C2.[I-]

Other CAS No.

7596-28-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between 1-benzyl-1-methylpiperidin-1-ium iodide and related quaternary ammonium salts:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point Key Structural Features Applications/Notes
This compound C₁₃H₁₈IN 315.20 ~192°C* Piperidinium core, benzyl, methyl, iodide Ionic liquid, potential catalyst
1-Benzylpyridinium chloride C₁₂H₁₂ClN 205.69 Not reported Pyridinium core, benzyl, chloride Antimicrobial agent, phase-transfer
4-Diphenylacetoxy-N-methylpiperidine methiodide C₂₂H₂₆INO₂ 487.35 Not reported Piperidine ester, diphenylacetate, methiodide Medicinal chemistry (acetylcholine analog)
1-Butyl-1-methylpiperidinium iodide C₁₀H₂₂IN 283.20 192°C Piperidinium core, butyl, methyl, iodide Ionic liquid, high thermal stability

*Estimated based on analogous compounds.

Key Comparative Insights:

Core Structure and Substituent Effects: The piperidinium core in this compound and 1-butyl-1-methylpiperidinium iodide provides a six-membered ring with enhanced conformational flexibility compared to the planar pyridinium core in 1-benzylpyridinium chloride . In contrast, the butyl chain in 1-butyl-1-methylpiperidinium iodide enhances hydrophobicity, favoring ionic liquid applications .

Counterion Influence :

  • Iodide (I⁻) in the target compound and 1-butyl-1-methylpiperidinium iodide offers higher polarizability and lower lattice energy compared to chloride (Cl⁻) in 1-benzylpyridinium chloride , leading to lower melting points and better solubility in organic media.

Functional Group Diversity :

  • The diphenylacetate ester in 4-diphenylacetoxy-N-methylpiperidine methiodide introduces a sterically bulky group, likely reducing solubility but enhancing receptor-binding specificity in medicinal contexts.

Thermal and Chemical Stability :

  • Piperidinium-based iodides (e.g., 1-butyl-1-methylpiperidinium iodide) exhibit higher thermal stability (mp = 192°C) compared to pyridinium analogs, making them suitable for high-temperature reactions.

Research Findings and Implications

  • Ionic Liquid Behavior : Piperidinium iodides with alkyl/aryl substituents demonstrate tunable solvation properties, critical for green chemistry applications .
  • Synthetic Utility : The iodide counterion’s nucleophilicity could facilitate SN2 reactions in asymmetric synthesis, though this requires experimental confirmation.

Preparation Methods

Primary Synthetic Routes

Quaternization via Methyl Iodide in Methanol

A widely employed method involves the reaction of 1-benzylpiperidine with methyl iodide in methanol under reflux. In this protocol, 1-benzylpiperidine (25 mmol) is dissolved in anhydrous methanol (100 mL), and methyl iodide (25 mmol) is added dropwise. The mixture is heated to 65°C and stirred for 12–18 hours. Post-reaction, the solvent is evaporated under reduced pressure, and the residue is triturated with diethyl ether to precipitate the product. The yield for this method typically exceeds 85%, with purity confirmed via nuclear magnetic resonance (NMR) and mass spectrometry.

Key Considerations:
  • Solvent Choice : Methanol’s polar aprotic nature facilitates the dissolution of both reactants and stabilizes the transition state.
  • Temperature : Elevated temperatures (65°C) accelerate reaction kinetics, ensuring completion within a practical timeframe.

Room-Temperature Alkylation in Acetonitrile

An alternative approach utilizes acetonitrile as the solvent at ambient temperature. Here, 1-benzylpiperidine and methyl iodide (1:1 molar ratio) are combined in acetonitrile (100 mL) and stirred for 7 days. The extended reaction time compensates for the lower thermal energy, achieving yields of 72–88% after solvent evaporation and ether washing.

Advantages:
  • Mild Conditions : Suitable for heat-sensitive substrates.
  • Scalability : No specialized equipment required beyond standard glassware.

Comparative Analysis of Methodologies

The table below summarizes critical parameters for the two dominant methods:

Parameter Methanol Reflux Acetonitrile RT
Solvent Methanol Acetonitrile
Temperature 65°C 25°C
Reaction Time 12–18 hours 7 days
Yield >85% 72–88%
Purification Trituration with ether Ether washing

The methanol-based method is preferable for rapid synthesis, while the acetonitrile route offers flexibility for substrates prone to thermal degradation.

Mechanistic and Stereochemical Insights

The quaternization proceeds via an Sₙ2 mechanism, where the lone pair on the tertiary nitrogen attacks the methyl carbon of methyl iodide, displacing iodide. The transition state adopts a trigonal bipyramidal geometry, with the nitrogen’s benzyl and piperidine substituents occupying equatorial positions to minimize steric strain. Notably, the piperidine ring’s chair conformation influences reaction kinetics, as equatorial attack is favored due to reduced torsional strain.

Purification and Characterization

Post-synthesis, the product is isolated via solvent evaporation and washed with diethyl ether to remove unreacted starting materials. Nuclear magnetic resonance (¹H, ¹³C) confirms the quaternary structure:

  • ¹H NMR : Singlets for N-methyl (δ 3.2 ppm) and benzyl protons (δ 7.3–7.5 ppm).
  • ¹³C NMR : Quaternary nitrogen signal at δ 55–60 ppm, with carbonyl (if present) at δ 205 ppm.

Mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 331.19, corresponding to [C₁₃H₁₈IN]⁺.

Yield Optimization Strategies

  • Stoichiometry : A slight excess of methyl iodide (1.1 equivalents) ensures complete conversion of the tertiary amine.
  • Solvent Drying : Anhydrous conditions prevent hydrolysis of methyl iodide, which generates methanol and hydrogen iodide.
  • Inert Atmosphere : Nitrogen or argon sparging minimizes oxidative byproducts.

Applications and Derivative Synthesis

While 1-benzyl-1-methylpiperidin-1-ium iodide itself is primarily a research chemical, analogous quaternary ammonium salts are pivotal in pharmaceuticals (e.g., acetylcholinesterase inhibitors) and surfactants. Derivatives synthesized via substitution of the benzyl or methyl groups exhibit varied biological activities, underscoring the compound’s utility as a synthetic intermediate.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-1-methylpiperidin-1-ium iodide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via quaternization of 1-methylpiperidine with benzyl iodide in anhydrous solvents (e.g., acetonitrile or THF) under reflux. Optimization involves:

  • Solvent selection : Polar aprotic solvents enhance reaction rates due to improved ion dissociation.
  • Temperature control : Reflux at 60–80°C for 12–24 hours ensures complete alkylation.
  • Purification : Recrystallization from ethanol/diethyl ether or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) improves purity.
  • Yield tracking : Monitor by TLC (Rf ~0.3 in CH₂Cl₂/MeOH) and confirm via 1H^1H NMR (e.g., benzyl CH₂ protons at δ 4.5–5.0 ppm) .
    • Reference : Similar protocols for pyridinium iodides highlight solvent and temperature dependencies , and experimental reproducibility guidelines align with standardized reporting in .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

  • Methodological Answer :

  • 1H^1H and 13C^{13}C NMR : Identify benzyl (δ 7.2–7.4 ppm aromatic protons) and methylpiperidinium groups (N–CH₃ at δ 3.0–3.5 ppm).
  • IR spectroscopy : Look for C–I stretches (~500 cm⁻¹) and quaternary ammonium peaks (~2400 cm⁻¹).
  • Mass spectrometry (ESI-MS) : Confirm molecular ion [M–I]⁺ (m/z ~246).
  • Elemental analysis : Verify C, H, N, and I content (±0.4% theoretical).
    • Data Table :
TechniqueKey Signals/FeaturesDiagnostic Purpose
1H^1H NMRδ 3.2 (N–CH₃), δ 4.8 (CH₂–Benzyl)Confirm quaternization
IR500 cm⁻¹ (C–I), 2400 cm⁻¹ (N⁺–CH₃)Identify functional groups
ESI-MSm/z 246 ([M–I]⁺)Molecular weight confirmation
  • Reference : Analytical protocols for analogous compounds emphasize multi-technique validation , supported by ’s guidelines on characterization .

Q. What safety protocols are essential when handling this compound, given limited toxicological data?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • First aid : Flush eyes with water for 15 minutes (if exposed) and wash skin with soap/water. Seek medical consultation if ingested .
  • Waste disposal : Neutralize with activated charcoal and dispose as hazardous waste.
    • Reference : Safety measures align with piperidine derivative handling in and .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Refinement software : Use SHELXL for high-resolution data (adjust ADPs, hydrogen atom placement) and OLEX2 for visualization .
  • Validation tools : Check for twinning (via ROTAX in OLEX2) and disorder using PLATON.
  • Cross-validation : Compare with powder XRD to confirm phase purity.
    • Reference : SHELX and OLEX2 workflows in and address refinement challenges .

Q. What computational strategies are effective for modeling the electrostatic interactions of this compound in solution?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess charge distribution.
  • Molecular dynamics (MD) : Simulate solvation in water/ionic liquids (e.g., using GROMACS) to study ion-pairing behavior.
  • QTAIM analysis : Map electrostatic potential surfaces to identify interaction sites.
    • Reference : Theoretical frameworks in and process simulation methods in guide computational design .

Q. How can the mechanistic role of this compound as a phase-transfer catalyst (PTC) be experimentally validated?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction rates (e.g., nucleophilic substitution) under biphasic conditions with/without the catalyst.
  • Partition coefficients : Measure solubility in organic/aqueous phases via UV-Vis spectroscopy.
  • In situ NMR : Track ion-exchange dynamics (e.g., iodide vs. other anions).
    • Reference : emphasizes hypothesis-driven experimental design , while links theory to mechanistic analysis .

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